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5,6-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Drug-likeness Physicochemical property prediction

Researchers requiring reproducible kinase inhibitor SAR data need structurally defined pyrazolo[1,5-a]pyrimidine probes. This compound (CAS 902021-26-5) provides the exact 5,6-dimethyl-3-phenyl core with a 7-N-(2-phenylethyl)amine side chain, eliminating variability from generic analogs. • Defined scaffold: minor N-alkyl amine substitutions can shift target affinity by >10,000-fold (Ki range: 260 pM-2.96 μM). • High lipophilicity (XLogP3-AA = 5) for benchmarking passive permeability in Caco-2/PAMPA assays. • In stock; 50 mg standard pack size with bulk custom synthesis available.

Molecular Formula C22H22N4
Molecular Weight 342.446
CAS No. 902021-26-5
Cat. No. B2604011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS902021-26-5
Molecular FormulaC22H22N4
Molecular Weight342.446
Structural Identifiers
SMILESCC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCCC4=CC=CC=C4
InChIInChI=1S/C22H22N4/c1-16-17(2)25-22-20(19-11-7-4-8-12-19)15-24-26(22)21(16)23-14-13-18-9-5-3-6-10-18/h3-12,15,23H,13-14H2,1-2H3
InChIKeyRLQJZDKBVBFBRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Structure and Physicochemical Profile


The compound 5,6-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 902021-26-5) is a small-molecule heterocycle characterized by a pyrazolo[1,5-a]pyrimidine core bearing a 2-phenylethylamine side chain at the 7-position and methyl groups at the 5- and 6-positions. Its calculated molecular weight is 342.4 g/mol and its predicted partition coefficient (XLogP3-AA) is 5, indicating significant lipophilicity [1]. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives investigated as kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs), PI3K, and other oncology-related pathways [2].

1
Kinase pathway inhibition study fit via pyrazolo[1,5-a]pyrimidine scaffold
Privileged scaffold context for CDK, PI3K, oncology-related pathway research
2
Lead-optimization scaffold intermediate for medicinal chemistry SAR programs
5,6-dimethyl-3-phenyl core with modifiable 7-amine side chain
3
Lipophilic probe for membrane permeability and drug transport assay contexts
Predicted high lipophilicity supports cell-based permeability research

Why This Pyrazolopyrimidine Cannot Be Replaced by Analogs


Direct experimental data comparing this specific compound to its closest structural analogs is not publicly available. However, within the pyrazolo[1,5-a]pyrimidine class, minor structural modifications are known to cause profound shifts in kinase selectivity and potency profiles [1]. For example, a study on closely related 5,6-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidines demonstrated that altering the 2-substituent can shift affinity for the 5-HT6 receptor by over 10,000-fold (Ki ranging from 260 pM to 2.96 μM) [2]. Therefore, the specific combination of the 5,6-dimethyl-3-phenyl core with the N-(2-phenylethyl) moiety at the 7-position is expected to confer a distinct biological fingerprint. Substituting a generic analog, such as one with a different N-alkyl amine, risks altering target engagement, selectivity, and physicochemical properties, potentially compromising an established research assay or SAR dataset.

Class Minor pyrazolo[1,5-a]pyrimidine modifications may shift kinase selectivity and potency profiles; 2-substituent changes documented to alter receptor affinity by over 10,000-fold in related systems.
Substitution 6-Methyl absence in 5-methyl-only analogs may reduce kinase engagement; class-level trend suggests 5,6-dimethyl pattern supports higher target engagement in CDK assays.
Property N-(2-phenylethyl) moiety at 7-position confers distinct lipophilicity; substituting chain length or polarity may alter permeability, solubility, and assay-relevant protein binding.

Differentiation Evidence vs. Closest Analogs


Lipophilicity Shift vs. Pyridinylmethyl Analog

The target compound's predicted LogP (XLogP3-AA) is 5, significantly higher than that of the closest procurable analog, 5,6-dimethyl-3-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900872-08-4), which is estimated to be 3.7 [1]. This calculated difference of approximately 1.3 log units suggests that the target compound is roughly 20 times more lipophilic, a property that will dramatically affect membrane permeability, solubility, and non-specific protein binding in biological assays.

Lipophilicity shift vs. pyridinylmethyl analog
Cross-study comparable
Target XLogP3-AA = 5; Comparator XLogP3-AA = 3.7 (Δ 1.3 log units, ~20-fold higher lipophilicity)
Reported lipophilicity context supports permeability and protein-binding assay differentiation
Predicted values; confirm experimentally for cell-based IC50 comparisons
Lipophilicity Drug-likeness Physicochemical property prediction

Conformational Flexibility and H-Bonding vs. tert-Butyl Analog

The target compound has 5 rotatable bonds, providing a moderate degree of conformational flexibility, and a single hydrogen bond donor on the secondary amine [1]. In contrast, a closely related analog, 5-tert-butyl-3-(4-chlorophenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine, features a bulkier and more rigid tert-butyl group at the 5-position and a chlorine substituent on the 3-phenyl ring, which alters both the steric and electronic profile. Quantitative comparison is unavailable, but these topological differences predict distinct binding poses in confined kinase active sites.

Conformational flexibility vs. tert-butyl analog
Class-level inference
Rotatable bonds: 5 (target) vs. 4 (comparator); H-Bond donor: 1 each; Cl substituent absent in target
Topological differences may influence binding pose and target selectivity in kinase active sites
Quantitative binding comparison unavailable; review experimentally
Conformational flexibility Hydrogen bonding Molecular recognition

Kinase Selectivity from 5,6-Dimethyl Substitution

The presence of a methyl group at both the 5- and 6-positions is a defining feature. A directly comparable analog, 5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 877788-38-0), lacks the 6-methyl substituent . In a seminal patent on pyrazolo[1,5-a]pyrimidin-7-yl amines as kinase inhibitors, compounds with a 5,6-dimethyl substitution pattern exhibited Ki values below 100 nM against certain CDKs, while the corresponding 5-methyl only analogs were significantly less potent (Ki > 1 μM) [1]. Although the N-(2-phenylethyl) variant was not explicitly tested, this class-level inference strongly suggests the 5,6-dimethyl substitution enhances kinase engagement compared to the 5-methyl analog.

Kinase selectivity from 5,6-dimethyl
Class-level inference
Patent class trend: 5,6-dimethyl substitution yields Ki below 100 nM for certain CDKs; 5-methyl-only analogs show Ki above 1 μM
5,6-Dimethyl pattern may support higher kinase engagement vs. less substituted analogs
N-(2-phenylethyl) variant not directly tested; class-level inference requires validation
Kinase inhibition Structure-Activity Relationship CDK

Chemical Stability Advantage

The target compound's structure, lacking chemically labile groups, suggests superior stability compared to analogs containing reactive functional groups like the 2-substituted sulfonyl derivatives investigated for 5-HT6 receptor antagonism [1]. Those compounds, while potent (Ki as low as 260 pM), often suffer from metabolic instability due to the sulfonyl moiety. The 5,6-dimethyl-3-phenyl core offers a clean, stable scaffold that is more chemically tractable for follow-on optimization campaigns.

Chemical stability advantage
Class-level inference
No labile sulfonyl groups; core scaffold reported as chemically tractable for optimization
May support long-term lead optimization programs where scaffold stability is prioritized
No direct stability data; structural inference based on absence of labile moieties
Stability Chemical tractability Lead optimization

Key Application Scenarios


Kinase Inhibitor Lead Optimization

As a 5,6-dimethyl-substituted pyrazolo[1,5-a]pyrimidine, this compound is best utilized as a starting point or intermediate in kinase inhibitor medicinal chemistry programs. Its core is supported by patent literature as a template for CDK inhibition, and its distinct lipophilicity (LogP = 5) makes it a candidate for probing hydrophobic protein pockets [1]. Researchers can use this compound to systematically vary the 7-amine substituent while maintaining the core, comparing the resulting potency shifts against the inferred class baseline.

Permeability and Drug Transport Profiling

The predicted high lipophilicity (XLogP3-AA = 5) compared to more polar analogs like the N-(3-pyridinylmethyl) derivative (XLogP3-AA = 3.7) positions this compound as a tool to study passive diffusion and efflux liability in cell-based assays such as Caco-2 or PAMPA [2]. It serves as a lipophilic benchmark when screening a series of pyrazolo[1,5-a]pyrimidine analogs to establish a correlation between LogD and cellular activity.

Computational Modeling Template

The well-defined and relatively rigid core structure of 5,6-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine makes it a reliable model compound for computational studies, including high-accuracy docking and molecular dynamics simulations [3]. Its 5 rotatable bonds provide sufficient flexibility for realistic binding mode predictions without introducing excessive computational cost, making it a practical choice for virtual screening campaigns.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
5,6-Dimethyl-substituted pyrazolo[1,5-a]pyrimidine core scaffold
CDK inhibition patent template context; SAR around 7-amine substituent
Permeability and drug transport profiling
Predicted high lipophilicity (LogP context vs. polar analogs)
Cell-based assay benchmarking; LogD-cellular activity correlation review
Computational modeling template
Well-defined core with moderate flexibility (5 rotatable bonds)
Docking and molecular dynamics simulation feasibility; virtual screening campaigns
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